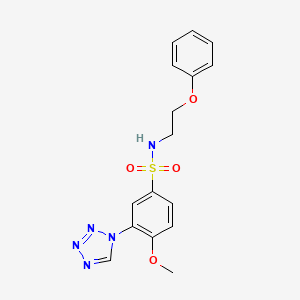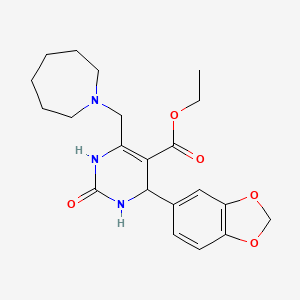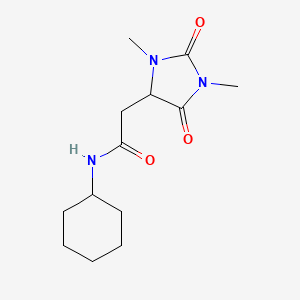
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide, also known as MPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTB is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide is based on its ability to selectively inhibit CAIX. CAIX plays a crucial role in regulating the pH of cancer cells, which is essential for their survival and proliferation. By inhibiting CAIX activity, this compound disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of CAIX activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide in lab experiments is its selectivity for CAIX, which makes it a valuable tool for investigating the role of CAIX in cancer cells. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the research on 4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide, including:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of cancer.
2. Developing more potent analogs of this compound that can effectively inhibit CAIX activity at lower concentrations.
3. Investigating the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases.
4. Investigating the potential use of this compound as a tool for studying the role of CAIX in other physiological processes.
5. Investigating the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, this compound is a valuable tool for scientific research, with potential applications in the development of new cancer therapies and the treatment of inflammatory diseases. Its selectivity for CAIX makes it a valuable tool for investigating the role of CAIX in cancer cells, and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical settings.
Applications De Recherche Scientifique
4-methoxy-N-(2-phenoxyethyl)-3-(1H-tetrazol-1-yl)benzenesulfonamide has been used in various scientific research studies to investigate its potential therapeutic applications. One of the most notable applications of this compound is its use as a selective inhibitor of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in various types of cancer cells. This compound has been shown to effectively inhibit CAIX activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-methoxy-N-(2-phenoxyethyl)-3-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-24-16-8-7-14(11-15(16)21-12-17-19-20-21)26(22,23)18-9-10-25-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQALZHTXRUURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4307283.png)

![1H-indole-2,3-dione 3-[(2-pyridin-2-ylethyl)hydrazone]](/img/structure/B4307294.png)
![ethyl 4-{3-[(1H-benzimidazol-2-ylmethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4307303.png)
![dimethyl 5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307310.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B4307314.png)
![dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307330.png)
![3-amino-5-oxo-4-azatricyclo[5.2.1.0~2,6~]deca-3,8-diene-2,6-dicarbonitrile](/img/structure/B4307334.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307347.png)
![9-hydroxy-4-(octahydroquinolin-1(2H)-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B4307350.png)

![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307373.png)
![methyl (5-chloro-2-methoxyphenyl)(fluoro)[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B4307382.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)